molecular formula C19H22N6O2 B2969523 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1251626-30-8

2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide

Katalognummer: B2969523
CAS-Nummer: 1251626-30-8
Molekulargewicht: 366.425
InChI-Schlüssel: SLNGLBBZRQLDRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine core. Key structural features include:

  • Triazolo[4,3-c]pyrimidine backbone: Provides a planar heterocyclic system conducive to π-π stacking interactions.
  • 7-methyl and 3-oxo substituents: Enhance electron-withdrawing properties and influence tautomerism.
  • N-(4-methylphenyl)acetamide side chain: Contributes lipophilicity and steric bulk, likely influencing pharmacokinetic properties.

Eigenschaften

IUPAC Name

2-(7-methyl-3-oxo-5-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-5-7-15(8-6-13)21-17(26)12-24-19(27)25-16(22-24)11-14(2)20-18(25)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNGLBBZRQLDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the acetamide group. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring or the acetamide group. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and triazolopyrimidine core are crucial for its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound A : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
  • Core : Shared triazolo[4,3-c]pyrimidine backbone.
  • Key Differences: 5-Substituent: 4-fluorophenylamino (Compound A) vs. pyrrolidin-1-yl (Target Compound).
  • The fluorine in Compound A may enhance electronegativity and metabolic stability, while the pyrrolidine in the target compound introduces basicity and conformational flexibility.
    • Acetamide Substituent : N-(2,5-dimethylphenyl) (Compound A) vs. N-(4-methylphenyl) (Target Compound).
Parameter Target Compound Compound A
Molecular Formula C₂₁H₂₄N₆O₂ (estimated) C₂₂H₂₁FN₆O₂
Molecular Weight ~416.47 g/mol 420.45 g/mol
5-Substituent Pyrrolidin-1-yl 4-Fluorophenylamino
Acetamide Position N-(4-methylphenyl) N-(2,5-dimethylphenyl)
Compound B : 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • Core : Pyrrolo-thiazolo-pyrimidine fused with triazole.
  • Substituents like 4-methoxyphenyl and triazole-thiol may confer redox activity or metal-binding capacity, absent in the target compound.

Physicochemical and Hypothetical Pharmacokinetic Properties

  • Lipophilicity : The target compound’s pyrrolidine and 4-methylphenyl groups may balance hydrophilicity and lipophilicity, favoring oral bioavailability compared to Compound A’s fluorophenyl and dimethylphenyl groups.
  • Metabolic Stability : The pyrrolidine moiety in the target compound could undergo N-oxidation, whereas Compound A’s fluorine may slow CYP450-mediated degradation .

Biologische Aktivität

The compound 2-[7-methyl-3-oxo-5-(pyrrolidin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C18H23N5OC_{18}H_{23}N_5O. Its structure features a triazolo-pyrimidine core that is known for various bioactivities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. The IC50 values for these compounds were notably low, indicating high potency (e.g., IC50=9.47μMIC_{50}=9.47\,\mu M against MGC-803) .

Mechanism of Action:
The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival:

  • Inhibition of the ERK signaling pathway , leading to reduced phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and AKT.
  • Induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

Antimicrobial Activity

Triazolo-pyrimidines have also been reported to exhibit antimicrobial properties. The nitrogen-containing heterocycles are known for their effectiveness against various pathogens. Although specific data for this compound's antimicrobial activity is limited, similar derivatives have shown promising results against bacterial strains .

Study 1: Antiproliferative Effects

A study focused on a series of triazolo-pyrimidine derivatives found that one compound (structurally similar to our target) exhibited potent antiproliferative effects with an IC50 value significantly lower than conventional chemotherapeutics. This study emphasized the potential for these compounds in cancer therapy .

Study 2: Mechanistic Insights

Another research effort investigated how these compounds affect cellular mechanisms. The findings indicated that triazolo-pyrimidines could disrupt tubulin polymerization, a critical process for mitosis in cancer cells. This disruption leads to cell death and supports their development as anticancer agents .

Data Summary

Activity IC50 Values (µM) Cell Lines Tested Mechanism
Antiproliferative9.47 (MGC-803)MGC-803, HCT-116, MCF-7ERK pathway inhibition
AntimicrobialNot specifiedVarious bacterial strainsDisruption of microbial growth

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.